molecular formula C22H22O6 B2486851 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 858763-62-9

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2486851
CAS No.: 858763-62-9
M. Wt: 382.412
InChI Key: BMIDRXHNNPILJW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-methylpropanoic acid. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromenone moiety.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetone: A related compound with similar structural features but different biological activities.

    3,4-Dimethoxybenzaldehyde: Another related compound used as a precursor in the synthesis of various derivatives.

    4-Hydroxycoumarin: A key intermediate in the synthesis of chromen-4-one derivatives.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12(2)22(24)28-15-7-8-16-18(11-15)27-13(3)20(21(16)23)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDRXHNNPILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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